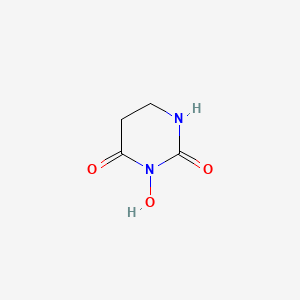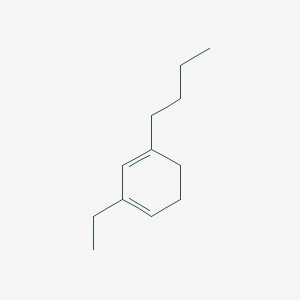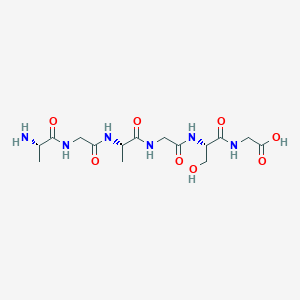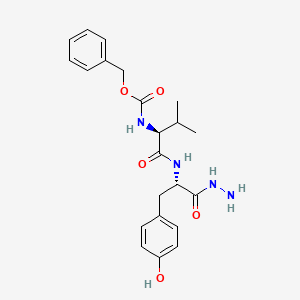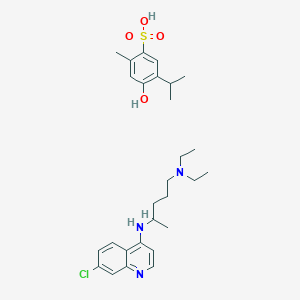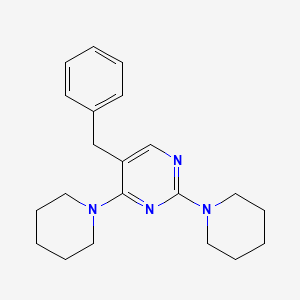
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with benzyl and piperidinyl groups
Méthodes De Préparation
The synthesis of 5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzyl-substituted pyrimidine with piperidine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzyl groups, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
2,4-Di(piperidin-1-yl)pyrimidine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Benzyl-2,4-di(morpholin-1-yl)pyrimidine: Contains morpholine instead of piperidine, which can influence its pharmacological properties.
5-Benzyl-2,4-di(pyrrolidin-1-yl)pyrimidine: Features pyrrolidine groups, potentially altering its interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
6328-42-3 |
|---|---|
Formule moléculaire |
C21H28N4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
5-benzyl-2,4-di(piperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C21H28N4/c1-4-10-18(11-5-1)16-19-17-22-21(25-14-8-3-9-15-25)23-20(19)24-12-6-2-7-13-24/h1,4-5,10-11,17H,2-3,6-9,12-16H2 |
Clé InChI |
JQWGHMCKIKFATG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC=C2CC3=CC=CC=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


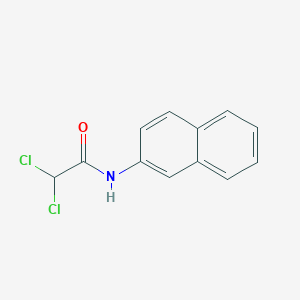
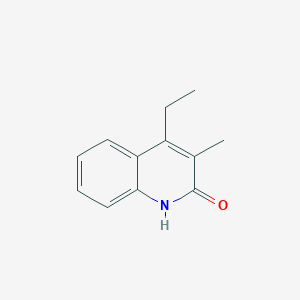

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
